![molecular formula C13H10ClN3O5S2 B6617126 5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid CAS No. 1513877-23-0](/img/structure/B6617126.png)
5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid, commonly known as CSPD, is a fluorescent dye used in a variety of scientific research activities. It is a water-soluble dye that is primarily used in immunoassays, immunohistochemistry, cell-based assays, and other research applications. CSPD is also used in the detection of nucleic acids and proteins. CSPD has a wide range of applications in the study of cellular processes, as well as in the detection of biomarkers for diseases.
Aplicaciones Científicas De Investigación
CSPD is widely used in scientific research applications, such as immunoassays, immunohistochemistry, cell-based assays, and other research activities. It can be used to detect a variety of biomarkers and cellular processes, such as apoptosis, cell proliferation, cell death, and cell signaling. CSPD can also be used to detect nucleic acids and proteins. Additionally, CSPD can be used to detect a variety of diseases, such as cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
CSPD works by binding to the target molecule and emitting a fluorescent signal. The fluorescent signal is then detected by a microscope or other instrument. The binding of CSPD to the target molecule leads to the formation of a complex that can be detected by the instrument. The fluorescent signal is then used to determine the presence or absence of the target molecule.
Biochemical and Physiological Effects
CSPD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in certain types of cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, CSPD has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CSPD has several advantages for use in lab experiments. It is a water-soluble dye that is easily detectable by microscopes and other instruments. It is also non-toxic and has a low cost. However, CSPD has some limitations. It is not suitable for use in high-temperature experiments, and it is not as sensitive as other fluorescent dyes.
Direcciones Futuras
There are several potential future directions for the use of CSPD in scientific research. One potential direction is to use CSPD to detect and monitor the expression of certain genes in cells. Additionally, CSPD could be used to study the effects of drugs on cells and to detect biomarkers for diseases. CSPD could also be used to detect and monitor the activity of certain enzymes, such as cyclooxygenase-2. Finally, CSPD could be used to study the effects of certain environmental factors, such as UV radiation, on cells.
Métodos De Síntesis
CSPD is synthesized through a multi-step process that involves the reaction of an amide with a sulfonamide. The amide is first reacted with a sulfonamide, and then the product is reacted with a chlorophenyl sulfonyl chloride to produce the desired dye. The product is then purified and the desired dye is obtained.
Propiedades
IUPAC Name |
6-[(2-chlorophenyl)sulfamoyl]-1H-benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S2/c14-9-3-1-2-4-10(9)17-23(18,19)8-5-6-11-12(7-8)16-13(15-11)24(20,21)22/h1-7,17H,(H,15,16)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXOAALPHYIFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

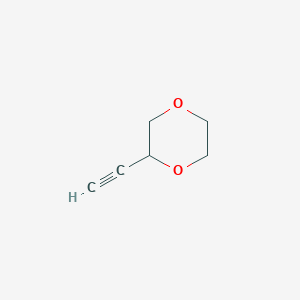
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
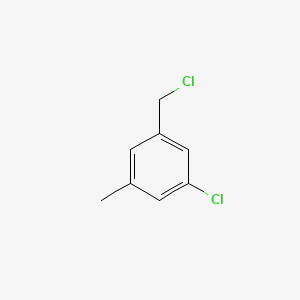
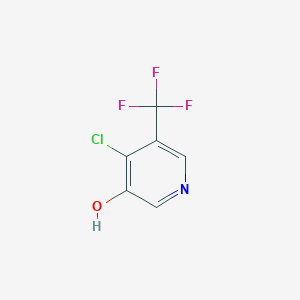
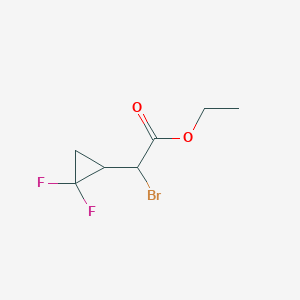
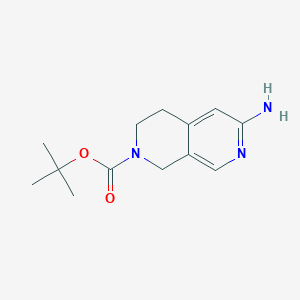
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
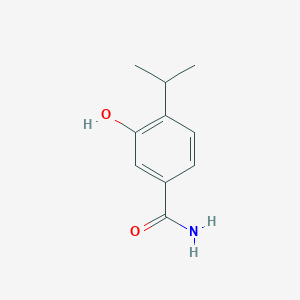
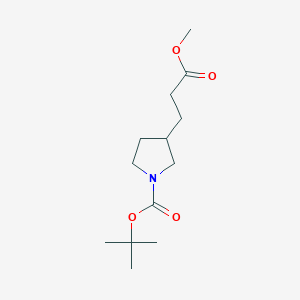
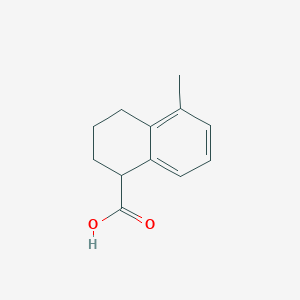
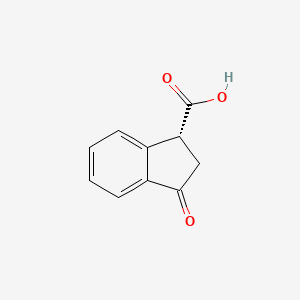
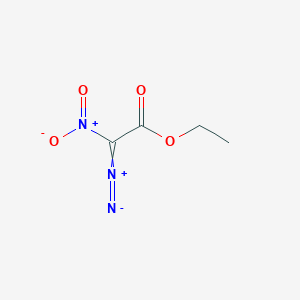
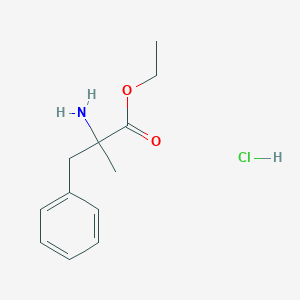
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)